5-chloro-1-methyl-1H-imidazole-4-carbaldehyde
Overview
Description
5-chloro-1-methyl-1H-imidazole-4-carbaldehyde: is a heterocyclic organic compound that features a chlorine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Biochemical Pathways
5-chloro-1-methyl-1H-imidazole-4-carbaldehyde has been reported to participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This suggests that it may play a role in the metabolism of certain compounds in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde typically involves the chlorination of 1-methylimidazole followed by formylation. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position of the imidazole ring. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-chloro-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-chloro-1-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving imidazole derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have been explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: This compound differs by having a nitro group instead of an aldehyde group, which significantly alters its chemical reactivity and applications.
4-methyl-5-imidazolecarboxaldehyde:
1-methylimidazole-4-carbaldehyde: This compound lacks the chlorine atom at the 5-position, which influences its chemical behavior and applications.
Uniqueness: 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the imidazole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-4(2-9)5(8)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIJHXXCYUAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256560-89-0 | |
Record name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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